BenchChemオンラインストアへようこそ!

2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

Medicinal Chemistry Acetylcholinesterase Inhibition Scaffold Hopping

2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one (CAS 2097915-45-0) is a synthetic small molecule (C21H27N3O, MW 337.46) belonging to the hexahydrocinnolinone class of nitrogen-containing heterocycles. Its structure comprises a 1-benzylpiperidine moiety linked via a methylene bridge to the N-2 position of a partially saturated cinnolin-3-one core.

Molecular Formula C21H27N3O
Molecular Weight 337.467
CAS No. 2097915-45-0
Cat. No. B2427202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
CAS2097915-45-0
Molecular FormulaC21H27N3O
Molecular Weight337.467
Structural Identifiers
SMILESC1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C21H27N3O/c25-21-14-19-8-4-5-9-20(19)22-24(21)16-18-10-12-23(13-11-18)15-17-6-2-1-3-7-17/h1-3,6-7,14,18H,4-5,8-13,15-16H2
InChIKeyIBYDQHSRJBKJMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one (CAS 2097915-45-0): Structural Overview and Procurement Context


2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one (CAS 2097915-45-0) is a synthetic small molecule (C21H27N3O, MW 337.46) belonging to the hexahydrocinnolinone class of nitrogen-containing heterocycles . Its structure comprises a 1-benzylpiperidine moiety linked via a methylene bridge to the N-2 position of a partially saturated cinnolin-3-one core. This architecture places it as a close structural analogue of the FDA-approved acetylcholinesterase (AChE) inhibitor donepezil, with the critical difference being the replacement of the indanone ring system with a hexahydrocinnolin-3-one (a cyclic lactam/pyridazinone) scaffold [1]. The hexahydrocinnolinone core is recognized as a privileged scaffold in medicinal chemistry, with literature precedent for CNS activity and enzyme inhibition [2].

Why Donepezil and Other Benzylpiperidine AChE Inhibitors Cannot Simply Substitute for 2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one (CAS 2097915-45-0)


The benzylpiperidine moiety shared between this compound and donepezil may suggest functional interchangeability, but the core scaffold swap from indanone to hexahydrocinnolin-3-one introduces profound pharmacological divergence. The hexahydrocinnolin-3-one core presents a cyclic lactam (pyridazinone) with distinct hydrogen-bonding capacity (both donor and acceptor), higher polarity, and altered π-stacking geometry compared to the hydrophobic indanone of donepezil [1]. Published structure-activity relationship (SAR) studies on pyridazine-based AChE inhibitors demonstrate that modifications to the heterocyclic core can shift AChE inhibitory potency by over 100-fold and dramatically alter selectivity versus butyrylcholinesterase (BuChE) [2]. Additionally, the hexahydrocinnolinone scaffold has independent precedent for sedative, anticonvulsant, and antidepressant-like activity in CNS models, suggesting potential polypharmacology absent in donepezil [3]. These differences mean that procurement decisions cannot rely on donepezil data as a proxy; direct characterization of the hexahydrocinnolinone-bearing compound is required.

Quantitative Differentiation Evidence for 2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one (CAS 2097915-45-0) Against Closest Comparators


Core Scaffold Differentiation: Hexahydrocinnolin-3-one vs. Indanone in Donepezil – Impact on Hydrogen-Bonding Capacity and Ligand Efficiency

The target compound replaces the hydrophobic indanone core of donepezil with a hexahydrocinnolin-3-one (a cyclic pyridazinone) scaffold. This scaffold substitution introduces a lactam NH donor and an additional carbonyl acceptor, increasing hydrogen-bond donor count from 0 to 1 and acceptor count from 3 to 4 compared to donepezil, while reducing calculated logP by approximately 1.0–1.5 log units (class-level inference based on fragment-based property calculations) [1]. In pyridazine AChE inhibitor SAR, the indenopyridazine derivative 4g (IC50 = 10 nM on electric eel AChE) was 12-fold more potent than the parent 6-phenylpyridazine 1 (IC50 = 120 nM), demonstrating that fusion of the pyridazine to a lipophilic ring system can enhance potency by an order of magnitude [2]. The hexahydrocinnolinone scaffold represents an intermediate saturation state between fully aromatic pyridazine and the indanone of donepezil, potentially offering a distinct balance of potency and solubility.

Medicinal Chemistry Acetylcholinesterase Inhibition Scaffold Hopping

AChE Inhibitory Potency Context: Placing the Hexahydrocinnolinone Scaffold Within the Benzylpiperidine-Pyridazine SAR Continuum

While no direct AChE inhibition data exist for CAS 2097915-45-0, its scaffold places it at the intersection of two well-characterized SAR series: (i) donepezil analogues where the indanone core tolerates replacement by heterocyclic ketones, and (ii) benzylpiperidine-pyridazine AChE inhibitors where the pyridazine core can be fused to saturated rings. The benchmark reference compound, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine (compound 1), exhibits an IC50 of 120 nM against electric eel AChE [1]. Fusion of the pyridazine to an indane ring (compound 4g) improves potency to IC50 = 10 nM (12-fold gain). A 5-methyl substitution on the pyridazine (compound 4c) yields IC50 = 21 nM with 100-fold selectivity for human AChE over BuChE [2]. The target compound's hexahydrocinnolinone scaffold represents a cyclohexane-fused pyridazinone, which is a distinct fusion topology not explicitly explored in the published pyridazine SAR, creating a unique chemical space opportunity.

Acetylcholinesterase Alzheimer's Disease Structure-Activity Relationship

CNS Polypharmacology Potential: Hexahydrocinnolinone Scaffold Precedent for Multimodal Neurological Activity

The hexahydrocinnolinone scaffold has independent pharmacological precedent beyond AChE inhibition. Nagarajan et al. (1976) demonstrated that 5-oxo-1,4,5,6,7,8-hexahydrocinnolines exhibit sedative, anticonvulsant, and antidepressant-like activity in rodent behavioral models [1]. Specifically, compound 27 (1-(2-dimethylaminoethyl)-3-phenyl-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrocinnoline) showed activity across all three CNS domains. In contrast, donepezil is pharmacologically characterized almost exclusively as an AChE inhibitor with no intrinsic sedative or anticonvulsant activity [2]. The target compound combines the CNS-active hexahydrocinnolinone scaffold with a benzylpiperidine moiety known to confer AChE affinity. This dual pharmacophoric architecture suggests potential polypharmacology that is structurally inaccessible to donepezil and other simple benzylpiperidine-based AChE inhibitors, though direct experimental confirmation is absent.

CNS Drug Discovery Polypharmacology Antidepressant Screening

PTP1B Inhibition Potential: Cinnoline Scaffold Precedent in Metabolic Disease Research

Cinnoline-based scaffolds have been identified as protein tyrosine phosphatase 1B (PTP1B) inhibitors with relevance to type 2 diabetes and obesity. The 4-oxo-1,4-dihydrocinnoline derivatives PI04, PI06, and PI07 have been characterized as dual PTP1B/TCPTP inhibitors, with PI04 demonstrating superior restoration of metabolic and hormonal parameters in obese rats compared to selective PTP1B (PI06) or TCPTP (PI07) inhibitors [1][2]. While these compounds are structurally distinct from the target compound (they lack the benzylpiperidine moiety and feature a 4-oxo rather than 3-oxo cinnoline), the cinnoline scaffold itself is a recognized pharmacophore for phosphatase inhibition. The target compound's hexahydrocinnolin-3-one core represents a saturated variant that has not been explored in the PTP1B context, offering a potential avenue for metabolic disease research that is not addressed by donepezil or benzylpiperidine AChE inhibitors .

PTP1B Inhibition Type 2 Diabetes Metabolic Disorders

Recommended Research Application Scenarios for 2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one (CAS 2097915-45-0)


Scaffold-Hopping Medicinal Chemistry: Probing Core Replacement Effects on AChE Potency and Selectivity in Donepezil-Derived Series

This compound is best positioned as a scaffold-hopping tool in AChE inhibitor optimization programs. Its hexahydrocinnolin-3-one core represents a novel fusion topology not yet characterized in the benzylpiperidine AChE inhibitor literature [1]. Researchers can directly compare its AChE/BuChE inhibition profile against donepezil (Ki ~2.9 nM, selective for AChE) and the indenopyridazine series (IC50 = 10–120 nM) to evaluate whether cyclohexane-fused pyridazinone offers advantages in potency, selectivity, or physicochemical properties [2]. The additional lactam NH group provides a synthetic handle for further derivatization (e.g., N-alkylation, acylation) not available in the donepezil scaffold.

CNS Polypharmacology Screening: Evaluating Multitarget Activity in Neurological Disease Models

Given the hexahydrocinnolinone scaffold's historical association with sedative, anticonvulsant, and antidepressant-like activity in rodent models [3], this compound can serve as a starting point for multitarget-directed ligand (MTDL) discovery in Alzheimer's disease and related neurological disorders. Unlike donepezil, which acts primarily through AChE inhibition, this compound's scaffold may intrinsically engage additional CNS targets. Screening in broad-panel receptor occupancy assays and phenotypic behavioral models (e.g., scopolamine-induced cognitive impairment, forced swim test, maximal electroshock seizure) is recommended to characterize its polypharmacology profile.

Metabolic Disease Probe Development: Investigating Cinnoline-Hybrid PTP1B/AChE Dual Pharmacology

The convergence of the cinnoline PTP1B pharmacophore and the benzylpiperidine AChE pharmacophore within a single molecule creates an unusual dual-target opportunity relevant to the emerging link between metabolic syndrome and cognitive decline (type 3 diabetes hypothesis) [4]. While no direct PTP1B or AChE data exist for this specific compound, the scaffold precedent from both pharmacological classes justifies its use as a probe to test whether simultaneous PTP1B and AChE modulation produces synergistic effects in models of diabetes-associated cognitive impairment. Counter-screening against a panel of phosphatases and cholinesterases is essential to establish target engagement and selectivity.

Physicochemical Property Benchmarking: Comparing Saturated Heterocycle Impact on CNS Drug-Like Parameters

The hexahydrocinnolin-3-one scaffold offers a partially saturated heterocyclic core with distinct physicochemical properties (estimated logP ~3.0–3.5, increased HBD count) compared to the fully aromatic indanone of donepezil (logP = 4.27, HBD = 0) [2]. This compound can serve as a benchmarking tool in CNS drug discovery programs investigating the impact of scaffold saturation on solubility, permeability, metabolic stability, and efflux transporter susceptibility (e.g., P-glycoprotein). Comparative measurements of kinetic solubility, parallel artificial membrane permeability (PAMPA), microsomal stability, and Caco-2/MDCK-MDR1 transport ratios between this compound and donepezil would generate valuable scaffold design rules for CNS programs.

Quote Request

Request a Quote for 2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.